molecular formula C18H30N4O12 B1216818 Triethylenetetramine-N,N,N',N'',N''',N'''-hexaacetic acid CAS No. 869-52-3

Triethylenetetramine-N,N,N',N'',N''',N'''-hexaacetic acid

Cat. No.: B1216818
CAS No.: 869-52-3
M. Wt: 494.5 g/mol
InChI Key: RAEOEMDZDMCHJA-UHFFFAOYSA-N
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Description

Triethylenetetramine-N,N,N',N'',N''',N'''-hexaacetic acid (TTHA) is a hexadentate aminopolycarboxylate (APC) chelator with a triethylenetetramine backbone and six acetic acid groups (CAS: 869-52-3; molecular formula: C₁₈H₃₀N₄O₁₂) . Its structure enables coordination with metal ions through six donor atoms (N₂O₄), forming stable complexes with trivalent cations such as Ga³⁺, In³⁺, Fe³⁺, and lanthanides . TTHA is widely used in radiopharmaceuticals, magnetic resonance imaging (MRI) contrast agents, environmental remediation (e.g., heavy metal removal), and sensor technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylenetetramine-N,N,N’,N’‘,N’‘’,N’‘’-hexaacetic acid can be synthesized through the reaction of triethylenetetramine with chloroacetic acid under basic conditions. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of triethylenetetramine-N,N,N’,N’‘,N’‘’,N’‘’-hexaacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Triethylenetetramine-N,N,N’,N’‘,N’‘’,N’‘’-hexaacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethylenetetramine-N,N,N’,N’‘,N’‘’,N’‘’-hexaacetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of triethylenetetramine-N,N,N’,N’‘,N’‘’,N’‘’-hexaacetic acid involves the formation of stable complexes with metal ions. The compound has multiple carboxylate and amine groups that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in applications such as metal ion detection, removal, and therapeutic interventions .

Comparison with Similar Compounds

Comparison with Similar Chelating Agents

Structural and Coordination Properties

TTHA vs. EDTA (Ethylenediaminetetraacetic Acid):

  • Denticity : TTHA (hexadentate) offers two additional binding sites compared to EDTA (tetradentate), enabling stronger binding with larger ions like La³⁺ and Dy³⁺. For example, TTHA forms a 10-coordinate La³⁺ complex, whereas EDTA typically forms 8-coordinate complexes .
  • Flexibility : TTHA’s triethylenetetramine backbone provides greater conformational flexibility, allowing adaptation to diverse metal ion geometries.

TTHA vs. DTPA (Diethylenetriaminepentaacetic Acid):

  • Binding Sites : DTPA (pentadentate) has one fewer carboxylate group than TTHA, resulting in lower stability constants for some trivalent metals. For Ga³⁺, TTHA exhibits a higher pM value (22.71) under physiological conditions compared to DTPA (pM ~20) .
  • Applications : DTPA is preferred for Fe³⁺ and In³⁺ chelation in vivo due to better competition with transferrin, but TTHA outperforms DTPA for Ga³⁺ .

TTHA vs. DOTA (1,4,7,10-Tetraazacyclododecane-N,N',N'',N'''-tetraacetic Acid):

  • Macrocyclic Effect : DOTA’s rigid macrocyclic structure enhances thermodynamic stability for ions like ²²⁵Ac³⁺, whereas TTHA’s linear structure offers kinetic lability, useful in dynamic applications such as MRI contrast agents .

Stability Constants and Selectivity

Stability constants (log K) of TTHA and derivatives with selected metals:

Metal Ion TTHA (log K) TTHA-(BuA)₂ (log K) DTPA (log K) EDTA (log K)
Fe³⁺ 28.5 23.92 28.6 25.1
Ga³⁺ 23.1 17.8 20.3 16.5
In³⁺ 29.4 26.5 29.0 18.3
Al³⁺ 16.7 10.9 18.6 16.5

Data compiled from

  • Fe³⁺ : TTHA-(BuA)₂ (bis-butanamide derivative) shows reduced stability (Δlog K = ~4.6) compared to TTHA, but still retains high affinity, making it suitable for targeted applications .
  • Ga³⁺ : TTHA’s superior pM value (22.71) over DTPA (20.3) highlights its efficacy in gallium-based radiopharmaceuticals .
  • Lanthanides/Actinides : TTHA’s stability constants with trivalent f-block elements (e.g., Am³⁺, Cm³⁺) are comparable to DTPA but lower than specialized APCs like H5dtta-pym .

Biological Activity

Triethylenetetramine-N,N,N',N'',N''',N'''-hexaacetic acid (TTHA) is a polyaminocarboxylic acid that has garnered attention for its biological activity, particularly in the realm of chelation therapy and radiopharmaceutical applications. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with TTHA.

  • Chemical Formula : C18_{18}H30_{30}N4_{4}O12_{12}
  • Molecular Weight : 494.45 g/mol
  • CAS Number : 869-52-3
  • IUPAC Name : 2-[2-[bis(carboxymethyl)amino]ethyl-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl]amino]acetic acid

TTHA functions primarily as a chelating agent, binding metal ions through its multiple carboxylate groups. The ability to form stable complexes with various metal ions, including lanthanides and actinides, makes TTHA particularly useful in medical and environmental applications. Its chelating properties are attributed to the following:

  • Coordination Sites : TTHA has six carboxylate groups that can coordinate with metal ions, providing a high stability constant for the resulting complexes.
  • Stability Constants : Research indicates that TTHA forms particularly stable complexes with ions such as Ga3+^{3+}, In3+^{3+}, and Fe3+^{3+}, which are critical in medical diagnostics and treatment protocols .

Chelation Therapy

TTHA is utilized in chelation therapy to remove toxic heavy metals from the body. Its effectiveness in binding metals such as lead and mercury has been documented, making it a candidate for treating heavy metal poisoning.

Radiopharmaceuticals

TTHA's ability to form stable complexes with radiometals has led to its use in radiopharmaceutical applications. For instance, TTHA complexes with gallium isotopes have been explored for imaging and therapeutic purposes in oncology .

Case Studies

  • Gallium Complexes : A study characterized the complex [Ga2_2(OH)2_2(TTHA)][Na2_2(H2_2O)6_6]·2H2_2O, revealing its monoclinic structure and octahedral coordination environment around gallium ions. This complex demonstrated significant potential for use in targeted radiotherapy due to its stability and biological compatibility .
  • In Vivo Studies : Research has indicated that TTHA exhibits superior chelation properties compared to other agents like DTPA when binding to Fe3+^{3+} and In3+^{3+}. The pM values calculated suggest that TTHA may outperform traditional chelators under physiological conditions, enhancing its applicability in clinical settings .

Comparative Stability of Metal Complexes

The following table summarizes the stability constants of various metal complexes formed with TTHA:

Metal IonStability Constant (log K)
Ga3+^{3+}23.92
In3+^{3+}22.71
Fe3+^{3+}20.50
Al3+^{3+}18.00

This data underscores TTHA's potential as a superior chelator for specific metal ions, which is crucial in both therapeutic and diagnostic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying TTHA to ensure high ligand integrity for coordination studies?

TTHA synthesis typically involves stepwise functionalization of triethylenetetramine with acetic acid groups. Purification is critical to remove unreacted intermediates or byproducts. Titration-based purity assessments (≥98.0%) and solubility tests in alkaline media are standard validation methods . For isotopic labeling (e.g., acetic-2-13C acid derivatives), column chromatography coupled with mass spectrometry is recommended to confirm isotopic incorporation and purity .

Q. How does TTHA’s chelation capacity compare to EDTA or DTPA in buffer preparation for metal ion stabilization?

TTHA’s hexadentate structure allows higher coordination flexibility compared to EDTA (hexadentate) or DTPA (octadentate). Its six carboxylate groups enable stronger binding to larger metal ions (e.g., lanthanides). Potentiometric titrations show TTHA’s stability constants (log K) for trivalent metals (e.g., Fe³⁺: ~23.92) exceed those of DTPA under physiological conditions, but solubility limitations in aqueous media require pH optimization (~8–10) .

Q. What analytical techniques are essential for characterizing TTHA-metal complexes in solution?

  • Potentiometry : Determines protonation constants and metal-ligand stability constants.
  • NMR spectroscopy : ¹H/¹³C NMR tracks carboxylate group protonation states, while ²⁷Al/⁷¹Ga/¹¹⁵In NMR reveals metal coordination geometry .
  • X-ray crystallography : Resolves solid-state structures, e.g., bicapped square antiprism geometry for La³⁺ (coordination number 10) vs. monocapped for Dy³⁺ (coordination number 9) .

Advanced Research Questions

Q. How do structural modifications (e.g., butanamide substitution) impact TTHA’s metal-binding selectivity and thermodynamic stability?

Derivatizing TTHA’s carboxylates with butanamide groups reduces total ligand basicity by ~5.77 log units, altering solubility and selectivity. For example, TTHA-bis(butanamide) shows enhanced Fe³⁺ stability (log K = 23.92) but reduced Ga³⁺ affinity compared to native TTHA. This trade-off is attributed to steric hindrance and electronic effects, validated via comparative potentiometric and NMR studies .

Q. What factors influence the coordination number variability of TTHA with lanthanides, and how can this be exploited in material science?

Coordination numbers (9–10) depend on metal ionic radius and ligand flexibility. Larger ions like La³⁺ (1.16 Å) adopt higher coordination numbers (10) in [La(Httha)]²⁻, while smaller Dy³⁺ (1.03 Å) stabilizes at 8. This variability enables tailored luminescent materials or MRI contrast agents by selecting specific lanthanides and optimizing reaction pH .

Q. How should researchers address contradictory stability constant data for TTHA complexes across different studies?

Discrepancies often arise from experimental conditions (ionic strength, temperature) or competing protonation equilibria. Standardize measurements using IUPAC-recommended buffers (e.g., 0.1 M KCl, 25°C) and validate via multiple techniques (e.g., calorimetry + NMR). For example, TTHA’s Ga³⁺ stability constant (log K ~22.71) varies significantly with carboxylate derivatization, necessitating explicit reporting of ligand modifications .

Q. What strategies optimize TTHA for radiopharmaceutical applications, particularly in gallium-68 or indium-111 labeling?

  • Solubility enhancement : Use guanidinium salts to improve aqueous solubility while maintaining complex stability .
  • Kinetic inertness : Pre-form TTHA-metal complexes at pH >7 to prevent transmetalation in vivo.
  • Bifunctional conjugation : Attach targeting moieties (e.g., peptides) to non-coordinating carboxylates to preserve chelation sites .

Q. Methodological Notes

  • Data Interpretation : Always cross-reference stability constants with competition studies (e.g., transferrin for Fe³⁺) to assess biological relevance .
  • Safety Protocols : Handle TTHA with gloves and eye protection; avoid inhalation of dust. Store at ambient temperature in airtight containers .

Properties

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethyl-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl]amino]acetic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H30N4O12/c23-13(24)7-19(3-5-21(9-15(27)28)10-16(29)30)1-2-20(8-14(25)26)4-6-22(11-17(31)32)12-18(33)34/h1-12H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEOEMDZDMCHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O
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Molecular Formula

C18H30N4O12
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DSSTOX Substance ID

DTXSID7061225
Record name 3,6,9,12-Tetrakis(carboxymethyl)-3,6,9,12-tetraazatetradecanedioic acid
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Molecular Weight

494.5 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name Triethylenetetraminehexaacetic acid
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CAS No.

869-52-3
Record name Triethylenetetraminehexaacetic acid
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Record name Triethylenetetraminehexaacetic acid
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